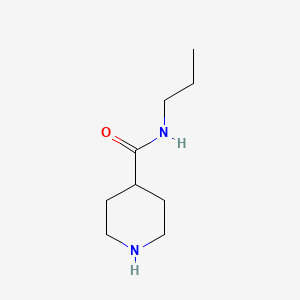

N-propylpiperidine-4-carboxamide

CAS No.: 200267-73-8

Cat. No.: VC3859720

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200267-73-8 |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | N-propylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h8,10H,2-7H2,1H3,(H,11,12) |

| Standard InChI Key | CFJIWUIQOQCGKP-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C1CCNCC1 |

| Canonical SMILES | CCCNC(=O)C1CCNCC1 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-Propylpiperidine-4-carboxamide features a piperidine ring with a carboxamide group at the 4-position and an N-propyl substituent. The IUPAC name, 1-butyl-N-propylpiperidine-4-carboxamide, reflects its branching pattern . Key structural identifiers include:

-

SMILES:

CCCCN1CCC(CC1)C(=O)NCCC -

InChIKey:

HNAXOADNVXWCLM-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, with the carboxamide and propyl groups occupying equatorial positions to minimize steric strain.

Physicochemical Profile

The compound’s properties are critical for its reactivity and bioavailability:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 170.25 g/mol | |

| XLogP3-AA | 2.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 6 | |

| Solubility | Moderate in polar solvents |

The moderate lipophilicity (XLogP3-AA = 2.2) suggests balanced permeability and solubility, making it suitable for drug design .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves amide coupling between piperidine-4-carboxylic acid derivatives and propylamine:

-

Activation: The carboxylic acid is activated using coupling agents like EDCI/HOBt or DCC .

-

Nucleophilic Attack: Propylamine reacts with the activated intermediate to form the carboxamide .

-

Purification: Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) yields the pure product .

Reaction Conditions:

-

Temperature: 0–25°C (prevents side reactions)

Industrial Manufacturing

Industrial processes optimize scalability and cost-efficiency:

-

Continuous Flow Reactors: Ensure consistent mixing and temperature control .

-

Catalysts: Palladium or nickel catalysts improve reaction rates .

-

Yield: >85% purity achieved through distillation and crystallization .

Pharmacological Activities and Mechanisms

Anti-HIV and Antiangiogenic Effects

Structural analogs, such as TAK-220, exhibit CCR5 antagonism, inhibiting HIV-1 entry (IC50 = 0.42 nM) . While direct data for N-propylpiperidine-4-carboxamide is limited, its carboxamide group likely enhances binding to viral envelope proteins . Additionally, piperidine derivatives show antiangiogenic effects by inhibiting VEGF signaling in cancer cells .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile building block:

-

Peptide Mimetics: The carboxamide group mimics peptide bonds, enabling protease-resistant drug candidates .

-

Heterocyclic Functionalization: Pd-catalyzed cross-coupling reactions introduce aryl or alkyl groups at the piperidine nitrogen .

Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies:

| Derivative | Hydrolysis Half-Life | Arylation Efficiency |

|---|---|---|

| N-Propyl (This compound) | 18 h (basic) | 82% |

| N-Methyl | 12 h (basic) | 68% |

| N-Butyl | 24 h (basic) | 75% |

The propyl group balances metabolic stability and reactivity, outperforming methyl and butyl analogs .

Comparison with Analogous Compounds

N-Methyl and N-Ethyl Derivatives

-

N-Methylpiperidine-4-carboxamide: Higher metabolic clearance (Cli = 12 mL/min/g) due to reduced steric bulk .

-

N-Ethylpiperidine-4-carboxamide: Intermediate lipophilicity (XLogP3-AA = 1.8) but lower receptor affinity .

Industrial Relevance

N-Propylpiperidine-4-carboxamide’s balance of stability and reactivity makes it preferable for large-scale pharmaceutical synthesis compared to bulkier analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume